N-benzyl-2-cyano-2-phenylacetamide
Overview
Description
N-benzyl-2-cyano-2-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a benzyl group, a cyano group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-2-phenylacetamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives. One common method is the direct treatment of benzylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature or with gentle heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyano-2-phenylacetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as aldehydes or ketones and a base like sodium ethoxide.
Substitution Reactions: Common reagents include alkyl halides and bases like potassium carbonate.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyridines and pyrroles.
Substitution Reactions: Formation of substituted cyanoacetamides.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
N-benzyl-2-cyano-2-phenylacetamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-2-phenylacetamide in biological systems involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the benzyl and phenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-phenylacetamide: Lacks the benzyl group, which may affect its reactivity and binding properties.
N-cyanoacetylbenzylamine: Similar structure but with different substitution patterns on the acetamide moiety.
Uniqueness
N-benzyl-2-cyano-2-phenylacetamide is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and potential biological activity. These structural features make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
N-benzyl-2-cyano-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-11-15(14-9-5-2-6-10-14)16(19)18-12-13-7-3-1-4-8-13/h1-10,15H,12H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDCFWIWCUAHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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